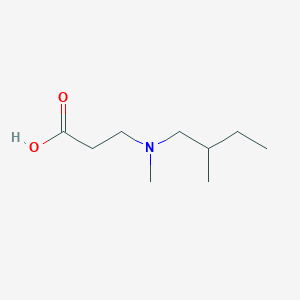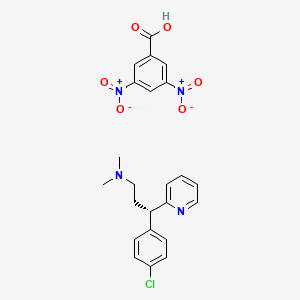
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid is a compound that combines the properties of (S)-Chloropheniramine, an antihistamine, with 3,5-Dinitrobenzoic Acid, a compound known for its use in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid typically involves the nitration of benzoic acid to produce 3,5-Dinitrobenzoic Acid, followed by the coupling of this intermediate with (S)-Chloropheniramine. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces nitro groups at the 3 and 5 positions of the benzoic acid ring .
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic Acid can be achieved through the nitration of benzoic acid or meta-nitrobenzoic acid. The process involves the use of sulfuric and nitric acid mixtures, with careful control of reaction conditions to maximize yield and minimize impurities . The coupling with (S)-Chloropheniramine is then performed under controlled conditions to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
(S)-Chloropheniramine 3,5-Dinitrobenzoic Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-Chloropheniramine 3,5-Dinitrobenzoic Acid involves multiple pathways:
Antihistamine Activity: (S)-Chloropheniramine acts as an antagonist at histamine H1 receptors, reducing allergic symptoms.
Antimicrobial Activity: The nitro groups in 3,5-Dinitrobenzoic Acid contribute to its antimicrobial properties by interfering with microbial cell membranes and metabolic pathways.
Molecular Targets: The compound targets histamine receptors and microbial enzymes, disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic Acid: Known for its use in analytical chemistry and as a corrosion inhibitor.
4-Nitrobenzoic Acid: Used similarly in analytical applications but has lower melting points compared to 3,5-Dinitrobenzoic Acid derivatives.
Ethyl 3,5-Dinitrobenzoate: Exhibits potent antifungal activity and is used in antimicrobial research.
Propiedades
Número CAS |
1174022-64-0 |
|---|---|
Fórmula molecular |
C23H23ClN4O6 |
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C16H19ClN2.C7H4N2O6/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-9,11,15H,10,12H2,1-2H3;1-3H,(H,10,11)/t15-;/m0./s1 |
Clave InChI |
JSXNSMMRWKWCFR-RSAXXLAASA-N |
SMILES isomérico |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




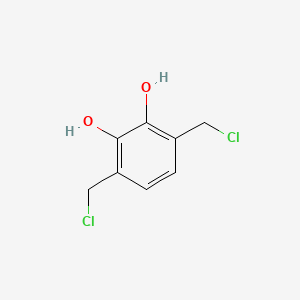

![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)
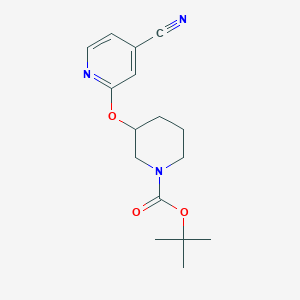
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)

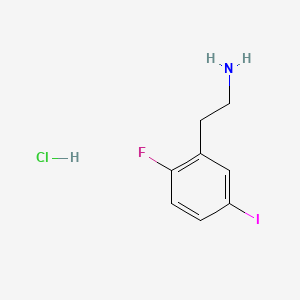
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)


